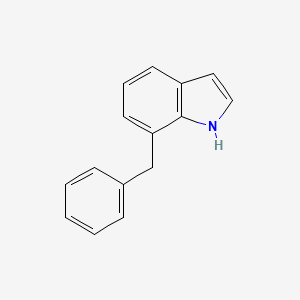

7-Benzyl-1H-indole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

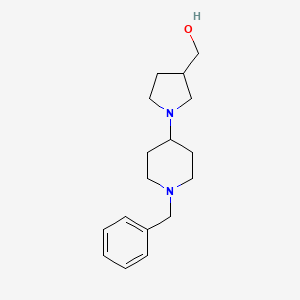

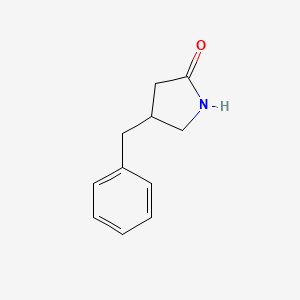

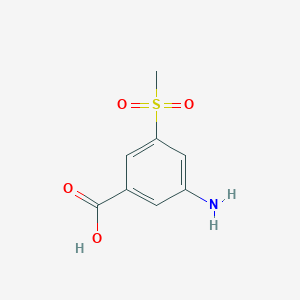

7-Benzyl-1H-indole is a compound with the molecular formula C15H13N . It is used as a reactant for the preparation of tryptophan dioxygenase inhibitors and pyridyl-ethenyl-indoles as potential anticancer immunomodulators .

Synthesis Analysis

One-pot, three-component Fischer indolisation–N-alkylation has been used for the rapid synthesis of 1,2,3-trisubstituted indoles . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis

The molecular structure of 7-Benzyl-1H-indole consists of a benzene ring fused with a pyrrole ring to form a bicyclic structure . The nitrogen atom is a major component of this structure . The compound has a molecular weight of 207.278 .科学研究应用

Medicinal Chemistry: Antiviral and Anticancer Applications

7-Benzyl-1H-indole derivatives have been explored for their potential in treating various diseases. They exhibit a range of biological activities, including antiviral and anticancer properties . For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus, highlighting their potential as antiviral agents . Moreover, indole compounds have been synthesized and tested for their efficacy against cancer cell lines, indicating their promise as anticancer agents .

Agriculture: Plant Growth Regulation

In agriculture, indole derivatives like indole-3-acetic acid (IAA) play a crucial role as plant growth hormones . The structural modification of indoles, such as 7-Benzyl-1H-indole, could lead to the development of new agrochemicals that regulate plant growth and development, potentially improving crop yields and stress resistance.

Material Science: Synthesis of Heterocyclic Compounds

Indoles are key scaffolds in the synthesis of complex heterocyclic compounds used in material science . The versatility of 7-Benzyl-1H-indole allows for the creation of new materials with potential applications in electronics, photonics, and as precursors for advanced polymers.

Environmental Science: Marine Natural Products

Marine-derived indole alkaloids, which include 7-Benzyl-1H-indole structures, have shown a wide range of pharmacological properties . These compounds are of interest for their therapeutic applications and are also studied for their role in marine ecosystems, potentially leading to environmentally friendly bioactive compounds.

Biochemistry: Neurotransmitter Research

Indole structures are found in essential biochemical compounds like tryptophan and serotonin . Research into 7-Benzyl-1H-indole can provide insights into neurotransmitter functions and lead to the development of new treatments for neurological disorders.

Pharmacology: Drug Development

The indole nucleus is a common feature in many synthetic drug molecules, making it a valuable target in pharmacological research . 7-Benzyl-1H-indole derivatives can bind with high affinity to multiple receptors, which is crucial for the development of new drugs with improved efficacy and reduced side effects.

未来方向

Indole and its derivatives, including 7-Benzyl-1H-indole, are crucial in medicinal chemistry due to their physiological actions . They have been gaining a lot of interest by exhibiting various pharmacological properties . Future research may focus on the synthesis of biologically active indole-based hybrids with the aim of improving activity, selectivity, and mitigating side effects .

作用机制

Target of Action:

The primary targets of 7-Benzyl-1H-indole are specific receptors or enzymes within the biological system These targets play a crucial role in mediating the compound’s effectsWe can infer that it interacts with cellular components due to its diverse biological activities .

Mode of Action:

While the precise mode of action remains elusive, we can speculate based on the compound’s properties. 7-Benzyl-1H-indole likely binds to specific receptors or enzymes, modulating their function. This interaction could lead to downstream signaling cascades, altered gene expression, or changes in cellular processes. For instance, its antiviral activity suggests interference with viral replication mechanisms

Biochemical Pathways:

The affected pathways may include signal transduction pathways, metabolic pathways, or cellular processes. For example:

- Antiviral Activity : 7-Benzyl-1H-indole inhibits viral replication, possibly by disrupting viral enzymes or interfering with viral RNA/DNA synthesis .

- Anticancer Activity : The compound might influence cell cycle regulation or induce apoptosis in cancer cells .

Action Environment:

Environmental factors (pH, temperature, co-administered drugs) can influence the compound’s efficacy and stability. For example:

属性

IUPAC Name |

7-benzyl-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c1-2-5-12(6-3-1)11-14-8-4-7-13-9-10-16-15(13)14/h1-10,16H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNPGHHIWEDACLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC3=C2NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10600095 |

Source

|

| Record name | 7-Benzyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Benzyl-1H-indole | |

CAS RN |

3377-78-4 |

Source

|

| Record name | 7-Benzyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。